molecular formula C9H17NO4 B2433598 6-(Diethoxymethyl)morpholin-3-one CAS No. 2309458-09-9

6-(Diethoxymethyl)morpholin-3-one

Cat. No.: B2433598
CAS No.: 2309458-09-9
M. Wt: 203.238
InChI Key: PCXJHJAKORZECJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen- and Oxygen-Containing Heterocyclic Chemistry

Nitrogen- and oxygen-containing heterocycles are a cornerstone of medicinal chemistry. The morpholine (B109124) ring, a six-membered heterocycle containing one nitrogen and one oxygen atom, is a prominent example. google.com Due to its favorable physicochemical properties—such as improving solubility and metabolic stability—the morpholine scaffold is often incorporated into drug candidates to enhance their pharmacokinetic profiles. ajgreenchem.comacs.org It is considered a "privileged structure" because it appears in numerous approved drugs and bioactive molecules, demonstrating its value in interacting with a wide range of biological targets. acs.orgresearchgate.net The morpholine unit is a key component in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib. google.com

Significance of Morpholin-3-one (B89469) Scaffolds in Complex Molecule Synthesis

The morpholin-3-one scaffold, a ketone-containing variant of morpholine, is also a crucial building block in synthetic chemistry. C-functionalized morpholines and morpholinones are found in various natural products and are recognized as versatile synthons for creating diverse and complex molecules, including enantiopure amino acids and amino alcohols. nih.gov

The development of synthetic methods to create substituted morpholines is an active area of research. researchgate.netnih.gov The ability to introduce substituents at specific positions on the morpholine ring, such as the C-6 position, allows chemists to construct conformationally constrained molecules, which can be a valuable tool in drug design. google.com The synthesis of these substituted heterocycles often involves multi-step sequences where different functional groups must be compatible with various reaction conditions. nih.gov This necessity for strategic synthesis highlights the importance of intermediates like 6-(diethoxymethyl)morpholin-3-one.

Table 2: Examples of Bioactive Compounds Containing a Morpholine Scaffold

Compound Therapeutic Area Significance
Linezolid Antibiotic An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. google.com
Gefitinib Anticancer An EGFR inhibitor used in the treatment of certain types of non-small cell lung cancer. google.com
Aprepitant Antiemetic A substance P/neurokinin-1 (NK₁) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. nih.gov

| Reboxetine | Antidepressant | A norepinephrine (B1679862) reuptake inhibitor used in the treatment of clinical depression. nih.gov |

Structural Features and Chemical Relevance of the Diethoxymethyl Functional Group at the C-6 Position

The key to understanding the synthetic utility of this compound lies in the chemical nature of its substituent. The diethoxymethyl group, -CH(OCH₂CH₃)₂, is a diethyl acetal (B89532). ajgreenchem.com In organic synthesis, acetals are one of the most common and robust protecting groups for aldehydes and ketones. ajgreenchem.com

A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a chemical reaction performed elsewhere on the molecule. The diethoxymethyl group effectively "masks" a highly reactive aldehyde functional group (a formyl group, -CHO) at the C-6 position. This protection is crucial because aldehydes are sensitive to many reagents, including oxidants, reductants, and strong bases or nucleophiles, which might be used to modify other parts of the morpholin-3-one structure, such as the amine at the N-4 position.

The acetal is stable under a wide variety of conditions but can be selectively removed, or "deprotected," through acid-catalyzed hydrolysis to regenerate the original aldehyde. This strategy allows a chemist to perform reactions on the morpholin-3-one core and then, at a later stage, unmask the C-6 aldehyde for further transformations, such as reductive amination or oxidation to a carboxylic acid. The use of this compound is therefore a strategic choice for the intricate synthesis of more complex, substituted morpholine derivatives.

Table 3: Role of the Diethoxymethyl Group as an Aldehyde Protecting Group

Feature Description
Functional Group Protected Aldehyde (-CHO)
Protected Form Diethyl Acetal (-CH(OEt)₂)
Stability Stable to strong bases, nucleophiles (e.g., Grignard reagents), and hydride reducing agents (e.g., LiAlH₄). ajgreenchem.com
Deprotection Condition Aqueous acid (e.g., HCl in water/THF).

| Synthetic Advantage | Allows for selective reactions on other parts of the molecule without interference from the reactive aldehyde group. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(diethoxymethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-12-9(13-4-2)7-5-10-8(11)6-14-7/h7,9H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJHJAKORZECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNC(=O)CO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Diethoxymethyl Morpholin 3 One and Its Analogues

Strategies for Morpholin-3-one (B89469) Ring Construction

The formation of the morpholin-3-one core can be achieved through various synthetic routes, including intermolecular and intramolecular cyclizations, as well as multicomponent reactions.

Intermolecular Cyclization Approaches for 1,4-Oxazine-3-one Formation

A prevalent and classical method for synthesizing the morpholin-3-one ring involves the intermolecular cyclization of two components. thieme-connect.com A common approach is the reaction of 2-aminoethanols with esters of 2-chloroacetic acid. thieme-connect.com This one-pot reaction is typically performed by heating the reactants in the presence of a base to yield the desired morpholin-3-one derivatives. thieme-connect.com A wide variety of substituents can be introduced on the nitrogen atom of the aminoethanol component through reductive amination of corresponding aldehydes or ketones. thieme-connect.com For instance, N-substituted 2-aminoethanols can be cyclized with chloroacetyl chloride to produce N-substituted morpholin-3-ones. thieme-connect.com

Another intermolecular approach involves the [4+2] cycloaddition of functionalized vinyl azide (B81097) precursors, which, after Staudinger reductive cyclization and alkene isomerization, form reactive 1,4-oxazinone intermediates. acs.org These intermediates can then be intercepted by terminal alkynes in a tandem cycloaddition/cycloreversion sequence to afford polysubstituted pyridine (B92270) derivatives, showcasing the versatility of the 1,4-oxazinone core. acs.org

Reactant AReactant BConditionsProductReference
2-AminoethanolEthyl 2-chloroacetateHeat, BaseMorpholin-3-one thieme-connect.com
N-Substituted 2-aminoethanolChloroacetyl chlorideBaseN-Substituted morpholin-3-one thieme-connect.com
Functionalized vinyl azideTerminal alkynePPh₃, Heat, NEt₃Polysubstituted pyridine acs.org

Intramolecular Ring Closure Reactions in Morpholin-3-one Synthesis

Intramolecular cyclization represents another powerful strategy for the synthesis of the morpholin-3-one ring. A frequently employed method is the intramolecular cyclization of N,N-disubstituted 2-aminoethanols where one of the substituents is a chloroacetyl group. thieme-connect.comresearchgate.net This precursor is often prepared in a preceding step, and the subsequent ring closure is typically induced by a base. thieme-connect.comresearchgate.net

For example, the reaction of an N-substituted aminoethanol with chloroacetyl chloride in the presence of a base like sodium hydroxide (B78521), followed by treatment with aqueous potassium hydroxide, can lead to the formation of the corresponding morpholin-3-one in high yield. researchgate.net This approach has been utilized in the synthesis of intermediates for potential analgesics that block presynaptic Caν2.2 voltage-gated calcium channels. thieme-connect.com

Furthermore, a two-step process involving the aminolysis of readily available isobenzofuran-1(3H)-ones (phthalides) followed by a Hofmann rearrangement has been developed for the synthesis of benzoxazinone (B8607429) derivatives, which are structurally related to morpholin-3-ones. nih.gov The initial ring-opening provides a 2-hydroxymethyl substituted benzamide, which then undergoes intramolecular cyclization. nih.gov

Starting MaterialReagentsProductReference
N-Substituted 2-aminoethanol1. Chloroacetyl chloride, NaOH2. aq. KOHN-Substituted morpholin-3-one researchgate.net
3-Substituted phthalide1. Aluminum amide reagent2. Bis(trifluoroacetoxy)iodobenzene (BTI)4-Substituted benzoxazinone nih.gov

Multicomponent Reaction (MCR) Strategies Towards Functionalized Morpholin-3-ones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like functionalized morpholin-3-ones in a single step. researchgate.netnih.gov These reactions involve the combination of three or more starting materials to form a product that incorporates significant portions of each reactant. nih.gov

One such strategy involves an organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations. researchgate.net This method, utilizing a cinchonidine-derived squaramide as an organocatalyst, provides access to functionalized morpholin-3-ones with good to excellent enantioselectivities. researchgate.net

Another example is the Petasis three-component coupling reaction. The reaction of N-benzylphenylglycinol, glyoxylic acid, and styrenylboronic acids has been shown to efficiently produce functionalized homoarylalanine derivatives, which can be precursors to morpholin-3-one structures. researchgate.net A catalyst- and metal-free one-pot four-component reaction of glycosyl amino alcohol, chloroacetone, an acid, and isocyanides has also been established for the synthesis of substituted morpholine (B109124) glycoconjugates. researchgate.net

Reaction TypeReactantsCatalystProductReference
[3+3]-Cycloadditionγ-Hydroxy-α,β-unsaturated ketone, α-BromodimethylhydroxamateCinchonidine-derived squaramideFunctionalized morpholin-3-one researchgate.net
Petasis ReactionN-Benzylphenylglycinol, Glyoxylic acid, Styrenylboronic acid-Functionalized homoarylalanine derivative researchgate.net
Four-component reactionGlycosyl amino alcohol, Chloroacetone, Acid, IsocyanideNoneSubstituted morpholine glycoconjugate researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Morpholin-3-one Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral morpholin-3-one derivatives is of paramount importance due to the prevalence of chiral morpholine motifs in pharmaceuticals.

Chiral Pool Approaches Utilizing Enantiopure Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. wikipedia.orgmdpi.com This strategy is particularly effective when the desired molecule shares structural similarities with the chiral precursor. wikipedia.orgmdpi.com Common chiral pool sources include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of chiral morpholines, enantiopure amino acids are valuable starting materials due to their diverse functional groups. mdpi.com For instance, L-proline has been used as a chiral template to induce stereocenters in the synthesis of alkaloids. mdpi.com Similarly, D-serine has been employed in the enantioselective synthesis of complex molecules. mdpi.com The synthesis of versatile enantiopure morpholine fragments from chiral pool starting materials has been reported, highlighting the utility of this approach. researcher.life

Chiral Pool SourceSynthetic TransformationTarget Molecule ClassReference
Amino AcidsSubstrate-controlled asymmetric inductionBioactive natural products mdpi.com
Sugars, TerpenesAsymmetric synthesisChiral morpholine derivatives wikipedia.org
Quinic Acid, Lactic Acid, Tartaric AcidChiral pool synthesisEnantiopure building blocks researcher.life

Catalytic Enantioselective Methodologies for Morpholine Ring Formation

Catalytic enantioselective methods offer a highly efficient and atom-economical route to chiral morpholines, avoiding the need for stoichiometric chiral reagents. nih.gov These methods can be broadly categorized based on when the stereocenter is formed: before, during, or after the cyclization of the morpholine ring. nih.gov

A notable example of forming the stereocenter during cyclization is the organocatalyzed intramolecular aza-Michael addition for the preparation of chiral 3-acylmethyl morpholines. nih.gov Another approach involves a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgresearchgate.net This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.orgresearchgate.net

Catalytic asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium complex represents a method where the stereocenter is formed after cyclization. nih.gov This approach has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities. nih.gov A tandem one-pot reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates with ruthenium-catalyzed asymmetric transfer hydrogenation has also been developed for the efficient enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.org

Catalytic MethodKey TransformationCatalystProductReference
OrganocatalysisIntramolecular aza-Michael additionOrganocatalystChiral 3-acylmethyl morpholine nih.gov
Chiral Brønsted Acid CatalysisDomino [4+2] heteroannulation/1,2-shiftChiral phosphoric acidC3-Substituted morpholinone acs.orgresearchgate.net
Asymmetric HydrogenationHydrogenation of dehydromorpholineBisphosphine-rhodium complex2-Substituted chiral morpholine nih.gov
Tandem CatalysisHydroamination/Asymmetric transfer hydrogenationTi and Ru catalysts3-Substituted morpholine acs.orgorganic-chemistry.org

Diastereoselective Control in the Synthesis of Substituted Morpholin-3-ones

Achieving stereochemical control is a critical challenge in the synthesis of substituted cyclic compounds like morpholin-3-ones. The spatial arrangement of substituents can profoundly impact the biological activity and pharmacokinetic properties of the final molecule. Several strategies have been developed to govern the diastereoselectivity of reactions that form the morpholine ring.

One key principle guiding stereochemical outcomes is the minimization of steric strain, particularly pseudo A(1,3) strain, which is the steric interaction between substituents at the 1- and 3-positions of an allylic system within the transition state. In the formation of substituted morpholines, the diastereoselectivity of the cyclization process can be influenced by the tendency of the forming ring to adopt a conformation that places bulky substituents in pseudo-equatorial positions to avoid these unfavorable steric clashes. nih.gov

Catalysis plays a pivotal role in achieving high diastereoselectivity. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org Similarly, iron(III) has been used to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

Furthermore, the choice of reagents and reaction partners can direct the stereochemical course of the synthesis. The reaction of 1,2-amino alcohols with α-phenylvinylsulfonium salts provides access to stereodefined C-substituted morpholines, where the regioselectivity and diastereoselectivity are influenced by factors such as the substitution pattern of the starting materials. organic-chemistry.org Polymer-supported synthesis methods have also been employed for the stereoselective formation of morpholine-3-carboxylic acids, where the solid-phase approach helps in controlling the configuration of newly formed stereocenters. researchgate.net These examples underscore that a combination of substrate design, catalyst selection, and reaction engineering is essential for precise control over the three-dimensional structure of substituted morpholin-3-ones.

Introduction and Functionalization of the C-6 Diethoxymethyl Moiety

The diethoxymethyl group, a stable acetal (B89532) that serves as a protected form of an aldehyde, represents a valuable functional handle. Its introduction at the C-6 position of the morpholin-3-one ring is a key strategic consideration for creating versatile intermediates for further chemical modification.

Direct functionalization of a pre-existing morpholin-3-one ring at the C-6 position to introduce a diethoxymethyl group is not a commonly reported or synthetically straightforward strategy. The C-6 position is adjacent to the ring oxygen, and methods for direct and selective C-H activation or substitution at this site are challenging and not well-established for this specific transformation. The more prevalent and synthetically logical approach involves constructing the heterocyclic ring from precursors that already contain the desired diethoxymethyl moiety.

The most effective strategy for synthesizing 6-(diethoxymethyl)morpholin-3-one involves an intramolecular cyclization of a linear precursor that already bears the diethoxymethyl group. This approach builds the morpholin-3-one ring around the key substituent, ensuring its placement at the desired C-6 position.

A plausible synthetic route begins with a precursor such as 2-amino-3,3-diethoxypropan-1-ol . This starting material contains the required amino alcohol functionality and the diethoxymethyl group. The synthesis proceeds via a two-step sequence:

N-Acylation: The amino group of 2-amino-3,3-diethoxypropan-1-ol is first acylated using a two-carbon electrophile, such as chloroacetyl chloride , in the presence of a base. This reaction forms the N-acylated intermediate, N-(3,3-diethoxy-1-hydroxypropan-2-yl)-2-chloroacetamide .

Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. A base, such as sodium hydroxide or potassium tert-butoxide, deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent acetamide (B32628) group to close the six-membered ring and form the target compound, This compound .

This type of cyclization is a well-established method for forming the morpholin-3-one core. For example, similar procedures are used to prepare 4-phenylmorpholin-3-one (B154935) by reacting N-(2-hydroxyethyl)aniline with chloroacetyl chloride. google.comnih.gov

Once synthesized, this compound is a versatile intermediate precisely because the diethoxymethyl group is a protected aldehyde. This latent functionality can be unmasked under acidic conditions to yield the corresponding 6-formylmorpholin-3-one . The resulting aldehyde is a key functional group that can be readily transformed into a wide array of other functionalities, enabling the synthesis of diverse analogues.

Key derivatization strategies include:

Oxidation: The C-6 aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., Jones reagent, Pinnick oxidation), yielding 3-oxomorpholine-6-carboxylic acid .

Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride (B1222165) to form 6-(hydroxymethyl)morpholin-3-one .

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate C-6 aminomethyl derivatives.

Wittig and Related Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form C-C double bonds, allowing for the attachment of various alkenyl substituents at the C-6 position.

These derivatization pathways highlight the synthetic utility of the C-6 diethoxymethyl group as a gateway to a broad spectrum of substituted morpholin-3-one analogues.

Modern Synthetic Approaches

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also safe, scalable, and cost-effective. Modern approaches increasingly focus on process intensification technologies like continuous flow chemistry.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the scalable production of pharmaceutical intermediates. nih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for streamlined, multi-step "telescoped" syntheses that reduce or eliminate intermediate workup and isolation steps. degres.euacs.org

The synthesis of complex pharmaceutical agents containing the morpholin-3-one core has been successfully adapted to continuous flow systems. A prominent example is the synthesis of intermediates for Rivaroxaban, a factor Xa inhibitor that features a 4-substituted morpholin-3-one moiety. google.comquickcompany.in Effective continuous-flow syntheses of Rivaroxaban have been developed, demonstrating that the formation of the critical oxazolidinone and morpholinone rings can be achieved efficiently in micro-reactors. degres.euresearchgate.netresearchgate.net In one such process, reactants are sequentially combined in a series of flow reactors with controlled residence times and temperatures to produce the desired intermediates on a large scale. degres.eu

Given these successes, a similar continuous flow approach could be readily adapted for the scalable production of this compound. The two-step synthesis from 2-amino-3,3-diethoxypropan-1-ol could be telescoped into a single continuous process, enhancing safety, improving consistency, and allowing for efficient, on-demand manufacturing. google.com

Photochemical Routes for Acetal Formation

Photochemical methods offer a green and mild alternative to traditional acid-catalyzed acetalization, which often requires harsh conditions that are incompatible with sensitive functional groups. mdpi.comibmmpeptide.com These light-induced reactions can proceed under neutral conditions, thus preserving the integrity of complex molecular architectures.

Recent advancements have demonstrated the utility of visible-light photoredox catalysis for a variety of organic transformations, including the formation of acetals. One approach involves the use of an organic dye, such as Eosin Y, which upon irradiation with low-energy visible light, can catalyze the acetalization of a wide range of aldehydes. This method is notable for its mild, neutral conditions and tolerance of acid-sensitive substrates. Another strategy employs thioxanthenone as a photo-organocatalyst, which, when irradiated by inexpensive household lamps, effectively promotes the conversion of aldehydes into both acyclic and cyclic acetals in high yields. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of an electron donor-acceptor (EDA) complex between the aldehyde and the excited photocatalyst, which activates the aldehyde for nucleophilic attack by the alcohol. nih.gov

Furthermore, Schreiner's thiourea (B124793) has been utilized as a photo-organocatalyst for acetal synthesis. nih.gov This method also takes advantage of household lamps and provides a green, fast, and inexpensive route to various acetals. nih.gov The application of these photochemical methods to the synthesis of this compound could involve the late-stage introduction of the diethoxymethyl group onto a morpholin-3-one precursor bearing an aldehyde at the 6-position.

Photochemistry is not only limited to acetal formation but also extends to the construction and functionalization of the heterocyclic core itself. For instance, photochemical intermolecular formal [3+2] cycloadditions have been developed to synthesize highly functionalized aminocyclopentanes, demonstrating the power of light-induced reactions in building complex cyclic systems from simple precursors. nih.gov Similarly, photochemically induced radical annulations enable the synthesis of tetrahydroquinoline libraries. nih.gov Such strategies could potentially be adapted to construct the morpholinone ring system or to functionalize it at the desired position. A visible-light-promoted direct decarboxylative Giese-type reaction has been successfully used to functionalize the 2-position of a morpholine derivative, suggesting that similar radical-based approaches could be explored for C-6 functionalization. acs.org

Table 1: Examples of Photochemical Acetalization Methods This table is interactive. You can sort and filter the data.

Photocatalyst Light Source Substrate Scope Key Features
Eosin Y Green LED Aromatic, heteroaromatic, aliphatic aldehydes Neutral conditions, tolerates acid-sensitive groups
Thioxanthenone Household lamps Aromatic and aliphatic aldehydes Green, mild, fast, inexpensive catalyst
Schreiner's thiourea Household lamps Aromatic and aliphatic aldehydes Green, fast, catalyst acts as a hydrogen-bond donor

Organocatalytic and Metal-Catalyzed Methods

Organocatalysis and metal catalysis provide powerful and highly selective tools for the synthesis of complex molecules, including acetals and their parent heterocyclic systems. These methods often proceed under mild conditions with high efficiency and stereocontrol.

Organocatalytic Acetal Formation

Organocatalysis has emerged as a key technology for acetalization, avoiding the use of potentially toxic or expensive metals. Chiral spirocyclic phosphoric acids, for example, have been employed in the 1,6-conjugate addition of indoles to para-quinone methides, leading to chiral 3,3-disubstituted oxindoles. rsc.org While not a direct acetalization, this demonstrates the power of organocatalysis in forming complex heterocyclic structures with high enantioselectivity. More directly, aprotic salts such as pyridinium (B92312) derivatives can act as Brønsted acid catalysts for the chemoselective acetalization of aldehydes. mdpi.com These catalysts are particularly useful for substrates containing acid-sensitive groups. mdpi.com In the context of this compound, an organocatalytic approach could be envisioned where a chiral catalyst directs the asymmetric synthesis of the morpholin-3-one core, potentially from a starting material already possessing the diethoxymethyl moiety. For instance, the reaction between an α-hydroxy-β-dicarbonyl substrate and a nucleophile, mediated by an organocatalyst, can lead to the formation of chiral cyclic acetals. mdpi.com

Metal-Catalyzed Methods

Metal-catalyzed reactions are highly effective for both acetal formation and the construction of the morpholine ring. Palladium catalysis, in particular, offers a mild and efficient method for protecting carbonyl groups as acetals with very low catalyst loadings at ambient temperature. A notable development is the Pd-catalyzed carboamination reaction, which has been used for the stereoselective synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines and aryl or alkenyl halides. nih.gov This strategy provides access to enantiopure morpholines that are otherwise difficult to prepare. nih.gov

Iron(III) catalysis has been shown to mediate the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from allylic alcohol-substituted amino ethers or hydroxy amines. organic-chemistry.org Crucially, syntheses of 3-substituted morpholine congeners have been developed that tolerate acetal functionality, indicating the feasibility of carrying the diethoxymethyl group through the ring-forming steps. acs.org In one such synthesis, a base-catalyzed cascade reaction between tosyl-oxazetidine and α-formyl carboxylates bearing an acetal group yielded the desired morpholine product, demonstrating the stability of the acetal under these conditions. acs.org This suggests a viable strategy for synthesizing this compound would be to start with an appropriately substituted α-formyl ester that already contains the diethoxymethyl group.

Table 2: Selected Catalytic Methods for Morpholine and Acetal Synthesis This table is interactive. You can sort and filter the data.

Catalyst Type Catalyst Example Reaction Type Key Features
Metal Pd(OAc)₂ / P(2-furyl)₃ Carboamination Stereoselective synthesis of cis-3,5-disubstituted morpholines. nih.gov
Metal Iron(III) Chloride Cyclization Diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org
Metal Pd(DMSO)₂(TFA)₂ Wacker-type cyclization Aerobic oxidative cyclization to form various N-heterocycles. organic-chemistry.org
Organocatalyst Chiral Phosphoric Acid 1,6-Conjugate Addition Highly enantioselective formation of chiral heterocycles. rsc.org

Reaction Mechanisms and Reactivity Profile of 6 Diethoxymethyl Morpholin 3 One

Reactivity of the Morpholin-3-one (B89469) Lactam Core

The morpholin-3-one structure, a six-membered heterocyclic ring containing both an amide (lactam) and an ether linkage, exhibits a rich and varied reactivity profile. Its chemical transformations are centered around the carbonyl group, the endocyclic nitrogen atom, and the potential for ring-opening reactions.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Group

The carbonyl carbon of the lactam in the morpholin-3-one ring is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.combyjus.com This inherent electrophilicity makes it a prime target for nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.combyjus.comyoutube.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride donors, typically lead to irreversible addition. masterorganicchemistry.com The resulting tetrahedral intermediate is then protonated during workup to yield an alcohol. In the case of 6-(diethoxymethyl)morpholin-3-one, this would result in the formation of a hemiaminal ether.

Weaker nucleophiles, on the other hand, engage in reversible addition reactions. masterorganicchemistry.com The stability of the tetrahedral intermediate and the propensity for the leaving group to depart determine whether the reaction proceeds via addition or substitution. For instance, hydrolysis of the lactam can occur under acidic or basic conditions, where water acts as the nucleophile.

The rate of nucleophilic addition is significantly influenced by substituents on the morpholin-3-one ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups have the opposite effect. masterorganicchemistry.com

Transformations Involving the Endocyclic Nitrogen Atom

The endocyclic nitrogen atom in the morpholin-3-one core is a key site for chemical modification. Its lone pair of electrons can participate in various reactions, including alkylation, acylation, and arylation. These transformations are crucial for the synthesis of a diverse range of substituted morpholin-3-one derivatives. nih.gov

The reactivity of the nitrogen atom is influenced by the electronic nature of the lactam. The partial double bond character of the amide bond can reduce the nucleophilicity of the nitrogen compared to a simple secondary amine. However, it remains sufficiently reactive to undergo a variety of synthetic transformations. For instance, N-substituted morpholin-3-ones can be prepared through various synthetic routes, highlighting the versatility of this position for introducing molecular diversity. researchgate.net

Reactivity of the Diethoxymethyl Acetal (B89532) Functional Group

The diethoxymethyl group is an acetal, which serves as a protected form of an aldehyde. Its reactivity is primarily characterized by its stability under basic and neutral conditions and its susceptibility to hydrolysis under acidic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis Mechanisms of Acetals

The hydrolysis of acetals to their corresponding aldehydes and alcohols is a well-established reaction that proceeds under acidic catalysis. youtube.comchemistrysteps.comyoutube.com The generally accepted mechanism for this transformation involves the following key steps:

Protonation of an oxygen atom: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst, which converts the ethoxy group into a good leaving group (ethanol). libretexts.orgchemistrysteps.com

Formation of an oxonium ion: The protonated ethoxy group departs as a molecule of ethanol (B145695), and the lone pair of electrons on the adjacent oxygen atom assists in this departure, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A final deprotonation step yields the hemiacetal and regenerates the acid catalyst. libretexts.org

The hemiacetal is itself in equilibrium with the aldehyde and alcohol, and under the reaction conditions, the equilibrium is driven towards the formation of the aldehyde, especially when an excess of water is present. chemistrysteps.com The mechanism can proceed via an A-1 or A-2 pathway, depending on the specific conditions and the structure of the acetal. osti.govnih.gov

Table 1: Key Steps in Acid-Catalyzed Acetal Hydrolysis
StepDescription
1Protonation of one of the ether oxygens by an acid catalyst.
2Loss of an alcohol molecule to form a resonance-stabilized carbocation (oxonium ion).
3Nucleophilic attack by a water molecule on the carbocation.
4Deprotonation to form a hemiacetal.
5Protonation of the remaining ether oxygen of the hemiacetal.
6Elimination of a second alcohol molecule to form a protonated carbonyl group.
7Deprotonation to yield the final carbonyl compound.

Transacetalization Reactions for Functional Group Interconversion

Transacetalization is a useful reaction for converting one acetal into another by reacting it with a different alcohol or diol in the presence of an acid catalyst. researchgate.netorganic-chemistry.org This process is an equilibrium reaction, and the outcome can be controlled by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. libretexts.org

The mechanism of transacetalization is analogous to that of acetal hydrolysis, with the incoming alcohol acting as the nucleophile instead of water. This reaction is particularly useful for changing the protecting group on a carbonyl compound or for synthesizing acetals that are difficult to prepare directly. organic-chemistry.org For example, the reaction of an acetal with a 1,2- or 1,3-diol leads to the formation of a cyclic acetal, which are often more stable than their acyclic counterparts. organic-chemistry.org

Stability and Reactivity Under Various Reaction Conditions (e.g., Nucleophilic, Basic, Reducing Environments)

The stability of this compound is highly dependent on the pH and the nature of the reagents it is exposed to. The acetal and lactam functionalities are the primary sites of reactivity under different conditions.

Nucleophilic and Basic Environments:

In the presence of nucleophiles and under basic conditions, the acetal group at the C-6 position is generally stable. Acetals are well-known protecting groups for aldehydes precisely because of their inertness to bases, nucleophiles, and reducing agents. The morpholin-3-one ring, which contains a lactam, exhibits moderate stability. While amides are generally resistant to cleavage, strong basic conditions (e.g., concentrated sodium hydroxide) coupled with high temperatures can induce hydrolysis of the lactam ring, leading to the corresponding amino acid derivative. The secondary amine within the ring can be deprotonated by a strong base to form an amide anion, which can then participate in N-alkylation or N-acylation reactions.

Reducing Environments:

Under standard reducing conditions, such as those employing sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LAH), the reactivity is directed towards the lactam carbonyl group. Catalytic hydrogenation (e.g., H₂/Pd) is also a viable reduction method. The acetal group is typically stable to these conditions. Reduction with a powerful agent like LAH would likely reduce the amide carbonyl to an amine, yielding the corresponding 6-(diethoxymethyl)morpholine. Milder reducing agents might not affect the lactam.

Acidic Environments:

The compound is most sensitive to acidic conditions. The diethyl acetal at C-6 is readily hydrolyzed in the presence of an aqueous acid catalyst (e.g., HCl, H₂SO₄) to unmask the aldehyde functionality, yielding 6-formylmorpholin-3-one. youtube.comkhanacademy.org This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. youtube.com Subsequent attack by water and deprotonation yields the aldehyde and two equivalents of ethanol. The lactam can also undergo acid-catalyzed hydrolysis, though typically harsher conditions (stronger acid, higher temperature) are required compared to acetal hydrolysis.

Condition TypeReagent Example(s)Target Functional GroupExpected OutcomeStability/Reactivity
Basic NaOH (aq), K₂CO₃Lactam (amide)Hydrolysis to amino acid (harsh conditions)Moderately Stable
Nucleophilic Grignard Reagents, OrganolithiumsAcetal / LactamGenerally unreactiveStable
Reducing LiAlH₄, NaBH₄Lactam (carbonyl)Reduction to amine (LAH) or alcoholReactive
Acidic HCl (aq), H₂SO₄, p-TsOHAcetalHydrolysis to aldehydeHighly Reactive

Interplay and Remote Electronic/Steric Effects between the Morpholin-3-one Core and the C-6 Acetal Substituent

The chemical properties of this compound are not merely the sum of its individual functional groups but are also influenced by the electronic and steric interactions between the morpholin-3-one ring and the C-6 substituent.

Electronic Effects:

The morpholin-3-one ring contains several electronegative atoms (two oxygens and one nitrogen) that exert electron-withdrawing inductive effects (-I effect). lumenlearning.com This reduces the electron density throughout the ring system. The oxygen atom at position 1 and the carbonyl group at C-3 particularly decrease the nucleophilicity of the ring nitrogen. The diethoxymethyl group at C-6 also contributes a modest electron-withdrawing inductive effect due to its two oxygen atoms. These combined effects can influence the reactivity of the N-H bond, making the proton slightly more acidic than in a simple cyclic amine but less acidic than in an open-chain amide due to the ring structure.

Steric Effects:

The diethoxymethyl group is sterically bulky. This steric hindrance can influence the approach of reagents to the molecule. youtube.com For reactions involving the N-H group, such as N-alkylation, the C-6 substituent may sterically shield one face of the molecule, potentially directing incoming electrophiles to the less hindered face and influencing the stereochemical outcome of the reaction. Similarly, any reaction at the C-5 position would be significantly hindered by the adjacent bulky acetal. The conformation of the six-membered morpholine (B109124) ring, which typically adopts a chair-like conformation, will also be influenced by the large C-6 substituent, favoring an equatorial position to minimize steric strain.

Mechanistic Investigations of Derivatization Reactions

While specific mechanistic studies for this compound are not widely available, its derivatization can be predicted based on the known reactivity of its functional groups. The most synthetically useful derivatizations would likely involve the acetal and the secondary amine.

Acetal Hydrolysis and Aldehyde Derivatization:

The most common derivatization is the hydrolysis of the acetal to the corresponding aldehyde, 6-formylmorpholin-3-one.

Mechanism: The reaction is initiated by protonation of an acetal oxygen by an acid catalyst. The resulting protonated ether is a good leaving group (ethanol). Elimination of ethanol generates a resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, yields the final aldehyde product. youtube.comkhanacademy.org

The resulting aldehyde is a versatile handle for a wide range of subsequent reactions:

Oxidation: Oxidation to the corresponding carboxylic acid (6-carboxymorpholin-3-one) using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Reduction: Reduction to the primary alcohol ((R)-6-(hydroxymethyl)morpholin-3-one) using a mild reducing agent like sodium borohydride (NaBH₄). sigmaaldrich.combiosynth.com

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond, yielding various N-substituted aminomethyl derivatives.

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene at the C-6 position.

N-Functionalization:

The secondary amine of the lactam is another key site for derivatization.

N-Alkylation: In the presence of a base (e.g., NaH, K₂CO₃) to deprotonate the nitrogen, the resulting anion can act as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield an N-alkylated morpholinone.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) leads to the formation of an N-acyl derivative.

Derivatization ReactionReagentsProduct Functional GroupMechanistic Pathway
Acetal Hydrolysis H₃O⁺ (cat.)AldehydeOxocarbenium ion intermediate
N-Alkylation 1. Base (e.g., NaH) 2. R-XN-Alkyl LactamSₙ2
N-Acylation RCOCl, BaseN-Acyl Lactam (Imide)Nucleophilic Acyl Substitution
Aldehyde Reduction NaBH₄Primary AlcoholNucleophilic addition of hydride
Aldehyde Oxidation KMnO₄Carboxylic AcidOxidation

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. For 6-(diethoxymethyl)morpholin-3-one, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of atoms and providing insights into the molecule's stereochemistry and preferred conformation.

In ¹H NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information. The protons on the morpholine (B109124) ring are expected to exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The diastereotopic nature of the methylene (B1212753) protons in the morpholine ring, adjacent to the chiral center at C6, would likely result in distinct chemical shifts and complex coupling patterns, further split by the vicinal protons. The acetal (B89532) proton at the chiral center (C6) would appear as a distinct multiplet, with its chemical shift and coupling constants to the adjacent ring protons being crucial for determining the relative stereochemistry. The ethoxy groups of the diethyl acetal moiety would be characterized by a quartet for the methylene protons and a triplet for the methyl protons, a typical ethyl group pattern.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would definitively identify the number of carbon atoms and their types (C, CH, CH₂, CH₃). The carbonyl carbon of the morpholin-3-one (B89469) ring would resonate at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The chemical shift of the C6 carbon, being attached to both an oxygen and another carbon, would also be a key indicator of the local electronic environment.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular framework. COSY experiments would establish the proton-proton coupling networks within the morpholine ring and the ethyl groups. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the morpholine ring and the diethoxymethyl substituent. Nuclear Overhauser Effect (NOE) experiments could be employed to probe through-space proximities between protons, which is vital for determining the relative stereochemistry at the C6 position and the preferred conformation of the morpholine ring, which is expected to adopt a chair-like conformation.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H on N 7.5 - 8.5 br s -
H on C2 4.2 - 4.4 m -
H on C5a 3.0 - 3.2 m -
H on C5b 3.8 - 4.0 m -
H on C6 4.5 - 4.7 m -
Acetal CH 4.8 - 5.0 d J ≈ 5
OCH₂ (ethyl) 3.5 - 3.7 m J ≈ 7

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C3) 165 - 175
C2 65 - 75
C5 40 - 50
C6 75 - 85
Acetal C 100 - 110
OCH₂ (ethyl) 60 - 70

Mass Spectrometry (MS) in Mechanistic Pathway Elucidation and Structural Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. The fragmentation of the molecular ion would be expected to follow predictable pathways based on the functional groups present. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃) from the acetal, leading to a stable oxonium ion. Cleavage of the morpholine ring could also occur, with characteristic losses of small neutral molecules such as CO or C₂H₄O. The fragmentation of the diethyl acetal moiety would provide strong evidence for this functional group. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
203 [M]⁺ (Molecular Ion)
158 [M - OCH₂CH₃]⁺
129 [M - OCH₂CH₃ - C₂H₅]⁺
101 [M - CH(OCH₂CH₃)₂]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide (lactam) in the morpholin-3-one ring. The N-H stretching vibration of the amide would appear as a moderate to strong band in the region of 3200-3400 cm⁻¹. The C-O-C stretching vibrations of the morpholine ether linkage and the diethyl acetal would be visible as strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would be observed in the 2850-3000 cm⁻¹ region.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amide) 3200 - 3400 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong
C=O Stretch (Amide) 1650 - 1700 Strong
C-N Stretch 1200 - 1350 Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique is unparalleled in its ability to establish the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. nih.gov This data would confirm the chair conformation of the morpholine ring and reveal the exact orientation of the diethoxymethyl substituent at the C6 position. Furthermore, it would unambiguously determine the relative and, through the use of anomalous dispersion, the absolute configuration of the chiral center at C6. The crystal packing arrangement would also be elucidated, revealing any intermolecular interactions such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which govern the solid-state architecture. nih.gov This detailed structural information at the atomic level is crucial for understanding the molecule's physical properties and its potential interactions with other molecules. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. aps.orgmdpi.com DFT methods are used to determine the ground-state electronic structure, which in turn allows for the prediction of molecular geometry, electronic properties, and conformational landscapes. nih.gov

For a molecule like 6-(Diethoxymethyl)morpholin-3-one, a DFT study would begin by optimizing the molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure. Calculations would typically be performed using a specific functional, such as B3LYP or a more modern functional like SCAN, paired with a basis set (e.g., 6-311+G(d,p)) that provides a good description of the electron distribution. aps.orgnih.gov The results would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and electronic excitation properties. aps.org Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Conformational preferences of the morpholinone ring and the flexible diethoxymethyl side chain would be explored by systematically rotating key single bonds and calculating the energy of each resulting conformer. This analysis reveals the potential energy surface and identifies low-energy conformers that are most likely to exist at room temperature, along with the energy barriers between them. unige.ch

Table 1: Typical Output from DFT Geometry Optimization

This table illustrates the type of data that would be generated from a DFT geometry optimization study for a molecule like this compound. The values are hypothetical and for illustrative purposes only.

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length N(4)C(5)-1.45 Å
Bond Length C(6)O(1)-1.42 Å
Bond Angle C(2)N(4)C(3)118.5°
Dihedral Angle O(1)C(2)N(4)C(3)

Quantum Chemical Calculations of Reaction Pathways, Activation Barriers, and Transition States

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. unige.chnih.gov These calculations can map out the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). mdpi.com The transition state is the highest energy point along the reaction coordinate and represents the energetic bottleneck of the reaction.

For this compound, one could investigate reactions such as hydrolysis of the acetal (B89532) group or reactions at the lactam functionality. The process involves locating the geometry of the transition state for a proposed reaction step. The energy difference between the reactants and the transition state defines the activation barrier (activation energy, Ea). mdpi.com A higher activation barrier implies a slower reaction rate, as fewer molecules will possess sufficient energy to overcome it.

By applying Transition State Theory (TST), these calculated activation energies can be used to estimate reaction rate constants. nih.gov Computational analysis can also reveal the intricate details of bond-breaking and bond-forming processes, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov For instance, calculations could determine whether a reaction proceeds through a concerted mechanism (all bonds form/break in a single step) or a stepwise mechanism involving one or more intermediates.

Molecular Dynamics (MD) Simulations for Reactivity Predictions and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, capturing atomic motions and interactions in full detail. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, using a "force field" to describe the forces between them. nih.govrsc.org This technique is particularly powerful for studying large systems and for understanding the influence of the environment, such as a solvent, on molecular behavior. ambermd.org

For this compound, MD simulations would typically be used to study its behavior in an aqueous solution. By simulating the molecule surrounded by a large number of explicit water molecules, one can analyze how the solvent influences its conformational flexibility and stability. nih.gov The simulations can reveal the structure of the solvation shell, including the formation and lifetime of hydrogen bonds between the molecule and surrounding water. rsc.org

MD simulations can also be used to predict reactivity by observing how the molecule interacts with other reactants over time. rsc.org Reactive force fields (like ReaxFF) can even simulate chemical reactions directly, capturing bond formation and cleavage, although this is computationally intensive. More commonly, MD is used to sample starting conformations for subsequent quantum mechanical calculations of reaction pathways, ensuring that the calculated energies are relevant to the solvated state.

Table 2: Typical Parameters Investigated in MD Simulations

This table shows the kinds of data and insights that would be derived from an MD simulation of this compound in a solvent.

ParameterDescriptionTypical Insight Gained
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions over time from a reference structure.Assesses the structural stability and conformational changes of the molecule during the simulation.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms (e.g., solvent) varies as a function of distance from a central atom.Characterizes the structure of the solvent shell and identifies key intermolecular interactions like hydrogen bonds.
Hydrogen Bond Analysis Counts the number and duration of hydrogen bonds between the solute and solvent.Quantifies the specific interactions with the solvent that stabilize the molecule.
Diffusion Coefficient Measures the rate at which the molecule moves through the solvent.Provides information on the molecule's mobility and hydrodynamic radius.

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as NMR, IR, and Raman spectra. After optimizing the molecular geometry using a method like DFT, further calculations can be performed to determine the properties that govern these spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, calculations can predict the chemical shifts (δ) of nuclei like ¹³C and ¹H. mdpi.com This is achieved by computing the nuclear magnetic shielding tensors for each atom in the molecule's calculated equilibrium geometry. The predicted shifts can then be compared to experimental data to confirm a proposed structure or to help assign ambiguous signals in a complex spectrum.

For vibrational spectroscopy (Infrared and Raman), computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the molecule's normal modes of vibration (e.g., stretching, bending, twisting of bonds). While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, resulting in a predicted spectrum that closely matches the experimental one. This allows for the confident assignment of every peak in an IR or Raman spectrum to a specific molecular motion.

Synthetic Utility and Role As a Key Intermediate

Applications in the Construction of Complex Organic Molecules and Natural Product Synthesis

While direct applications of 6-(diethoxymethyl)morpholin-3-one in the total synthesis of natural products are not extensively documented in publicly available literature, the morpholin-3-one (B89469) core is a well-established precursor for complex molecular structures. The strategic placement of the diethoxymethyl group at the 6-position offers a unique handle for elaboration into various functional groups, a crucial aspect in the multi-step sequences characteristic of natural product synthesis.

For instance, the synthesis of complex alkaloids like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a diastereoselective process involving a morpholinone derivative. mdpi.com In this synthesis, a related N-(2,2-diethoxyethyl) substituted morpholinone was employed, highlighting the utility of the acetal-protected aldehyde in facilitating key bond formations. mdpi.com The diethoxymethyl group in this compound can be readily deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, to build intricate carbon skeletons.

The general synthetic utility of the morpholine (B109124) scaffold is further underscored by its presence in numerous FDA-approved drugs, indicating its importance in constructing biologically active complex molecules. taylorandfrancis.com

Scaffold for Novel Heterocyclic Compounds Development

The morpholin-3-one ring system serves as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com this compound is an ideal starting point for the development of novel heterocyclic compounds due to the presence of multiple reactive sites.

The lactam functionality within the morpholin-3-one ring can be manipulated through reduction, hydrolysis, or reaction with organometallic reagents. The secondary amine can be readily N-alkylated or N-arylated to introduce diverse substituents. Furthermore, the diethoxymethyl group can be transformed to introduce additional complexity. For example, hydrolysis to the aldehyde followed by condensation with various binucleophiles can lead to the formation of fused heterocyclic systems.

The development of novel thieno[2,3-d]pyrimidine (B153573) derivatives based on a morpholine scaffold has been reported, showcasing the potential of this core in generating new chemical entities with potential therapeutic applications. nih.gov These derivatives have been investigated as inhibitors of PI3K, a key enzyme in cancer progression. nih.gov

Table 1: Potential Heterocyclic Scaffolds Derived from this compound

Starting MaterialReagents and ConditionsResulting Heterocyclic ScaffoldPotential Applications
This compound1. H3O+ 2. Hydrazine derivativesPyrazolo[4,3-c]morpholineKinase inhibitors, CNS agents
This compound1. H3O+ 2. AmidinesImidazo[4,5-c]morpholineGPCR modulators
This compound1. LiAlH4 2. Phosgene equivalentOxazolo[3,4-a]pyrazineAntimicrobial agents

This table presents hypothetical transformations based on known chemical reactions of the morpholin-3-one scaffold and related compounds.

Development of Diverse Chemical Libraries through Selective Functional Group Transformations

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for creating collections of structurally diverse small molecules. The multiple functional groups of this compound make it an excellent substrate for DOS. Selective manipulation of the amine, lactam, and acetal (B89532) functionalities allows for the rapid generation of a library of analogues with distinct three-dimensional shapes and pharmacophoric features.

The secondary amine can be functionalized using a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides. The lactam can be reduced to the corresponding morpholine, or the C-N bond can be cleaved to generate linear amino acid derivatives. The aldehyde, unmasked from the acetal, can be derivatized through a multitude of condensation and addition reactions. This multi-directional reactivity allows for the creation of a vast chemical space from a single, readily accessible starting material.

Strategic Intermediate in Target-Oriented Synthesis (e.g., Pharmaceutical Intermediates)

The diethoxymethyl group can be envisioned as a precursor to a hydroxymethyl group after reduction, or a carboxylic acid group after oxidation. These functional groups are common in bioactive molecules and can serve as attachment points for other fragments or as key pharmacophoric elements. The discovery of potent and selective mTOR inhibitors based on a 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold further highlights the importance of the morpholine core in targeted drug design. nih.gov

Table 2: Examples of Morpholin-3-one Derivatives as Pharmaceutical Intermediates

IntermediateTarget Molecule ClassTherapeutic AreaReference
4-(4-Aminophenyl)morpholin-3-oneFactor Xa inhibitors (e.g., Rivaroxaban)Anticoagulation google.comgoogle.com
Substituted 4-morpholino-1H-pyrazolo[3,4-d]pyrimidinesmTOR inhibitorsOncology nih.gov
4-Morpholine-based thieno[2,3-d]pyrimidinesPI3K inhibitorsOncology nih.gov

Emerging Research Directions and Future Prospects

Novel Catalytic Approaches for Enhanced Selectivity and Efficiency in Synthesis and Derivatization

The synthesis of morpholine (B109124) and its derivatives is a topic of significant interest, with various strategies being developed to access this valuable motif. nih.gov Modern synthetic efforts are increasingly focused on catalytic methods that offer high levels of control over stereochemistry and regioselectivity. For the synthesis of substituted morpholin-3-ones, including structures analogous to the 6-substituted pattern of 6-(diethoxymethyl)morpholin-3-one, Lewis acid catalysis represents a promising frontier. For instance, Lewis acid-catalyzed halo-etherification processes using widely available alkenes can produce morpholine structures with exceptional regioselectivity. nih.gov In these methods, a halonium intermediate is generated in the presence of a Lewis acid, such as Indium(III) triflate (In(OTf)₃), which then undergoes cyclization with a protected amino alcohol to form the morpholine ring. nih.gov

Future research will likely focus on adapting these catalytic cycles for the asymmetric synthesis of chiral morpholin-3-ones. The development of chiral catalysts that can control the facial selectivity of reactions at the C6 position is a key objective. This would allow for the enantioselective synthesis of this compound and its derivatives, which is crucial for pharmacological applications. Furthermore, catalytic derivatization of the existing morpholin-3-one (B89469) core, for example, through C-H activation at the C2 or C5 positions, could provide direct routes to more complex analogs without the need for multi-step protecting group manipulations.

Table 1: Examples of Lewis Acids in Morpholine Synthesis

Catalyst Halogen Source Base Application Reference
In(OTf)₃ NBS (N-Bromosuccinimide) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Morpholine Synthesis nih.gov

Integration with Sustainable Chemical Methodologies (e.g., Biocatalysis, Electrochemical Transformations)

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, future research is expected to explore methodologies that reduce waste, avoid harsh reagents, and utilize renewable resources.

Biocatalysis , using isolated enzymes or whole-cell systems, offers significant potential for the enantioselective synthesis of the morpholin-3-one core. Enzymes such as lipases or transaminases could be employed for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of chiral building blocks. For instance, the use of serine, an amino acid, has been noted for its beneficial biological effects, and enzymatic pathways involving serine derivatives could be envisioned for constructing the morpholin-3-one ring. researchgate.net

Electrochemical transformations represent another promising avenue for sustainable synthesis. researchgate.net Electrochemical methods can replace traditional chemical oxidants or reductants, often with just electricity as the "reagent." The electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemicals is a testament to the power of this approach for sustainable chemical production. researchgate.net For the synthesis of morpholin-3-one derivatives, electrochemistry could be applied to key C-N or C-O bond-forming reactions, potentially under milder conditions and with higher atom economy than conventional methods.

Advanced Mechanistic Insights through In Situ Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and discovering new transformations. The formation and reactivity of this compound involve complex equilibria and intermediates that can be elucidated using advanced analytical techniques.

In situ spectroscopy , such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), allows for the real-time monitoring of reaction components. These techniques can help identify transient intermediates, determine reaction kinetics, and clarify the role of catalysts and additives. For example, in the Lewis acid-catalyzed synthesis of morpholines, in situ spectroscopy could provide direct evidence for the formation of the proposed halonium intermediate and track its conversion to the final product. nih.gov

Kinetic studies are essential for quantifying the effects of reaction parameters (concentration, temperature, catalyst loading) on reaction rates and selectivity. Detailed kinetic analysis can help to distinguish between proposed mechanistic pathways and lead to the development of more robust and efficient protocols. For complex molecules, computational studies, such as Density Functional Theory (DFT), can complement experimental work by modeling reaction pathways and transition states, providing a theoretical framework for understanding reactivity.

Exploration of Unique Reactivity Patterns Stemming from the Combined Morpholin-3-one Acetal (B89532) Functionality

The this compound molecule contains two key functional groups: the cyclic lactam (morpholin-3-one) and the diethyl acetal. The interplay between these groups can give rise to unique reactivity patterns that are a fertile ground for future research.

The acetal group serves as a protected aldehyde. Under acidic conditions, it can be hydrolyzed to reveal the highly reactive formyl group at the C6 position. This C6-aldehyde is a versatile handle for a wide range of subsequent chemical transformations, including:

Reductive amination to introduce new amine-containing side chains.

Wittig reactions or related olefination to form carbon-carbon double bonds.

Oxidation to a carboxylic acid.

Addition of organometallic reagents to generate secondary alcohols.

A particularly interesting area of exploration is the potential for ring-chain tautomerism . Upon deprotection of the acetal, the resulting 6-formyl-morpholin-3-one could potentially exist in equilibrium with a bicyclic hemiaminal structure, formed by the intramolecular addition of the morpholine nitrogen onto the aldehyde carbonyl. The position of this equilibrium and the reactivity of each tautomer could be influenced by solvent, pH, and temperature, offering a novel way to control the molecule's chemical behavior. Investigating the factors that govern this equilibrium and harnessing the differential reactivity of the open-chain and bicyclic forms is a key direction for future synthetic innovation.

Q & A

Q. What are the key synthetic routes for preparing 6-(Diethoxymethyl)morpholin-3-one, and how can reaction conditions be optimized for yield?

The synthesis of morpholin-3-one derivatives typically involves multi-step reactions with careful selection of reagents and conditions. For example:

  • Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol with acetaldehyde can introduce diethoxy groups .
  • Coupling reactions : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF facilitate amide bond formation at room temperature, critical for functionalizing the morpholinone core .
  • Protection/deprotection strategies : Ethoxy groups may require temporary protection (e.g., using tert-butyl esters) to avoid side reactions during synthesis .
    Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (e.g., reflux for faster kinetics), and stoichiometry (excess amine for coupling) can improve yields.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Chromatography : HPLC or GC-MS (as in ) is essential for purity assessment, especially for detecting impurities like unreacted starting materials or diastereomers.
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR can confirm the diethoxymethyl group (δ ~1.2 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and morpholinone ring protons (δ ~3.0–4.5 ppm) .
    • HRMS : High-resolution mass spectrometry validates molecular formula and detects isotopic patterns.
  • X-ray crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to simulate long-term storage. Monitor degradation via HPLC .
  • pH stability : Test solubility and decomposition in buffers (pH 1–12) to identify hydrolysis-prone sites (e.g., ester or amide bonds) .
  • Reaction compatibility : Screen with common reagents (e.g., LiAlH4, TFA) to determine functional group tolerance .

Advanced Research Questions

Q. How do substituents on the morpholinone core influence the compound’s reactivity and biological activity?

  • Steric effects : Bulky substituents (e.g., cyclohexyl, benzyl) at the 4-position hinder nucleophilic attacks, enhancing stability but potentially reducing binding affinity .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase electrophilicity, altering reaction kinetics in cross-coupling steps .
  • Structure-activity relationships (SAR) : For bioactive derivatives, substituent variations at the 5- and 6-positions correlate with target engagement (e.g., enzyme inhibition). Computational modeling (DFT, docking) can predict optimal modifications .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for morpholin-3-one derivatives?

  • Reproducibility checks : Validate literature procedures using identical reagents and equipment. Discrepancies may arise from trace impurities (e.g., metal catalysts) or moisture-sensitive steps .
  • Data triangulation : Cross-reference NMR shifts with databases (e.g., SciFinder) and compare chromatographic retention times across labs .
  • Mechanistic studies : Use in-situ FTIR or LC-MS to identify intermediates and side products, clarifying reaction pathways .

Q. How can researchers mitigate impurities in this compound during scale-up?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .
  • Purification : Optimize column chromatography (silica gel vs. reverse-phase) or recrystallization solvents (e.g., ethyl acetate/hexane mixtures) .
  • Quality control : Establish stringent acceptance criteria (e.g., ≤0.15% for any unspecified impurity) aligned with ICH guidelines .

Q. What computational methods support the design of novel this compound derivatives?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions .
  • Molecular dynamics (MD) : Simulates binding interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
  • Retrosynthetic analysis : Tools like Synthia or Reaxys propose feasible routes for introducing diethoxy or morpholinone groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.